molecular formula C22H20BrN3O2S B11578851 11-benzyl-5-(5-bromo-2-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

11-benzyl-5-(5-bromo-2-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B11578851
M. Wt: 470.4 g/mol
InChI Key: MMJKHLUROWMUTD-UHFFFAOYSA-N
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Description

11-benzyl-5-(5-bromo-2-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-benzyl-5-(5-bromo-2-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves a multi-step process. One common method includes the reaction of a keto acid with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This reaction is efficient and environmentally benign, producing good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

11-benzyl-5-(5-bromo-2-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: Halogen atoms or other substituents can be replaced with different groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

11-benzyl-5-(5-bromo-2-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 11-benzyl-5-(5-bromo-2-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-benzyl-5-(5-bromo-2-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one apart from similar compounds is its specific substitution pattern and the presence of both bromine and hydroxyl groups

Properties

Molecular Formula

C22H20BrN3O2S

Molecular Weight

470.4 g/mol

IUPAC Name

11-benzyl-5-(5-bromo-2-hydroxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C22H20BrN3O2S/c23-14-6-7-17(27)16(10-14)20-24-21(28)19-15-8-9-26(11-13-4-2-1-3-5-13)12-18(15)29-22(19)25-20/h1-7,10,20,25,27H,8-9,11-12H2,(H,24,28)

InChI Key

MMJKHLUROWMUTD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=C(S2)NC(NC3=O)C4=C(C=CC(=C4)Br)O)CC5=CC=CC=C5

Origin of Product

United States

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